N'-(2,6-dioxo-3-phenyl-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylimidoformamide
Overview
Description
This compound, also known as (E)-N’-(2,6-dioxo-3-phenyl-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylmethanimidamide, has a CAS Number of 658061-30-4 . It has a molecular weight of 258.28 and its IUPAC name is (E)-N’-(2,6-dioxo-3-phenyl-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylformimidamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14N4O2/c1-16(2)9-14-11-8-12(18)15-13(19)17(11)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,15,18,19)/b14-9+ . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is a solid . . The storage temperature for this compound is between 2 and 8 degrees Celsius .Scientific Research Applications
Antitumor Activity
N'-(2,6-dioxo-3-phenyl-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylimidoformamide derivatives have been explored for their antitumor properties. One study synthesized novel pyrimidiopyrazole derivatives and tested them against HepG2 cell line, showing significant in vitro antitumor activity (Fahim, Elshikh, & Darwish, 2019).
Antiviral Activity
These compounds have also been assessed for antiviral applications. Research involving the synthesis of new N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine Derivatives demonstrated moderate to high activities against hepatitis B virus (HBV) (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).
Polymer Synthesis
These molecules have applications in polymer synthesis. Studies have synthesized polyamides containing related compounds, indicating their versatility in creating diverse polymers with various properties (Hattori & Kinoshita, 1979).
Supramolecular Chemistry
In the field of supramolecular chemistry, these derivatives have been used in the synthesis of organic salts, contributing to the understanding of proton-transfer adducts and the formation of supramolecular synthons (Portalone, 2010).
Antimicrobial Activity
Another aspect of their application is in antimicrobial research. Synthesis of 6-Aryl-3,4-Dimethyl-N-Phenyl-2-Oxo-1,2,3,6-Tetrahydropyrimidine-5-Carboxamides demonstrated promising antifungal activity against Candida Albicans (Zamaraeva, Odegova, Fedotov, Tomilov, & Gein, 2015).
Anti-Breast Cancer Activity
Compounds synthesized from 4-Aminoantipyrine, incorporating elements of N'-(2,6-dioxo-3-phenyl-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylimidoformamide, have shown significant anti-breast cancer activity. These studies highlight the potential of these compounds in developing anticancer therapies (Ghorab, El-Gazzar, & Alsaid, 2014).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H312, and H332 , indicating that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
properties
IUPAC Name |
N'-(2,6-dioxo-3-phenylpyrimidin-4-yl)-N,N-dimethylmethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-16(2)9-14-11-8-12(18)15-13(19)17(11)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,15,18,19)/b14-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEDHOLCQSUQPV-NTEUORMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=CC(=O)NC(=O)N1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=CC(=O)NC(=O)N1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,6-dioxo-3-phenyl-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylimidoformamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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